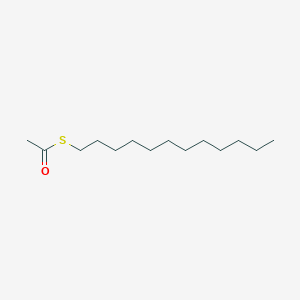
S-dodecyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-dodecyl ethanethioate: is an organic compound with the molecular formula C14H28OS ethanethioic acid, S-dodecyl ester . This compound is characterized by a long dodecyl chain attached to a thioester functional group. It is commonly used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-dodecyl ethanethioate can be synthesized through the reaction of dodecanethiol with ethyl acetate in the presence of a catalyst such as pyridine-borane complex . The reaction typically occurs under an inert atmosphere, such as argon, and requires heating to around 140°C for 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-dodecyl ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form dodecanethiol and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecanethiol and ethanol.
Substitution: Corresponding thioesters with different nucleophiles.
Applications De Recherche Scientifique
S-dodecyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of S-dodecyl ethanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release dodecanethiol and ethanol, which can then participate in further biochemical reactions. The long dodecyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
- S-dodecyl benzothioate
- S-dodecyl hexadethioate
- S-dodecyl dodecethioate
Comparison: S-dodecyl ethanethioate is unique due to its specific thioester functional group and long dodecyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
10478-23-6 |
|---|---|
Formule moléculaire |
C14H28OS |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
S-dodecyl ethanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 |
Clé InChI |
XGMYCEAOOAQZEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
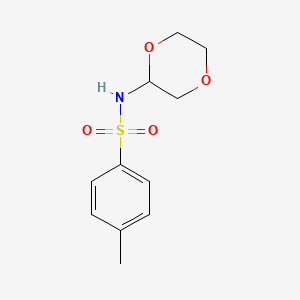


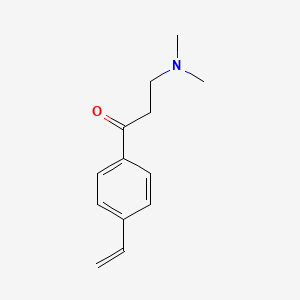


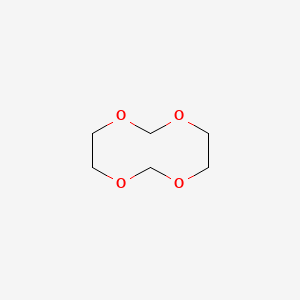
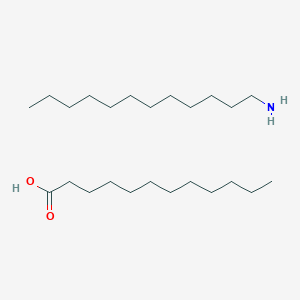

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

